molecular formula C13H13O3P B11942933 (2-Methoxy-phenyl)-phenyl-phosphinic acid

(2-Methoxy-phenyl)-phenyl-phosphinic acid

Cat. No.: B11942933
M. Wt: 248.21 g/mol
InChI Key: CHZYDULLAKJWNO-UHFFFAOYSA-N
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Description

(2-Methoxy-phenyl)-phenyl-phosphinic acid is an organic compound that features a phosphinic acid group attached to a phenyl ring and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-phenyl)-phenyl-phosphinic acid typically involves the reaction of phenylphosphinic acid with 2-methoxyphenyl derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the phosphinic acid bond. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-phenyl)-phenyl-phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine oxide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2-Methoxy-phenyl)-phenyl-phosphinic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Methoxy-phenyl)-phenyl-phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphinic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of a phosphinic acid group, leading to different applications and reactivity.

Uniqueness

(2-Methoxy-phenyl)-phenyl-phosphinic acid is unique due to the presence of both a methoxy-substituted phenyl ring and a phosphinic acid group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13O3P

Molecular Weight

248.21 g/mol

IUPAC Name

(2-methoxyphenyl)-phenylphosphinic acid

InChI

InChI=1S/C13H13O3P/c1-16-12-9-5-6-10-13(12)17(14,15)11-7-3-2-4-8-11/h2-10H,1H3,(H,14,15)

InChI Key

CHZYDULLAKJWNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2)O

Origin of Product

United States

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